Home > Products > Screening Compounds P79633 > D17 Prostaglandin E1
D17 Prostaglandin E1 - 7046-45-9

D17 Prostaglandin E1

Catalog Number: EVT-335070
CAS Number: 7046-45-9
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D17 PGE1 is a prostanoid.

Prostaglandin E1 (PGE1)

  • Compound Description: Prostaglandin E1 (PGE1) is a naturally occurring prostaglandin with potent vasodilatory and anti-aggregatory effects. []
  • Relevance: PGE1 shares a similar structure with D17 Prostaglandin E1, differing only in the absence of the 17-alkyl substitution in PGE1. This structural similarity likely translates to overlapping biological activities, particularly in their effects on platelet aggregation. []

13,14-dihydro-Prostaglandin E1 (13,14-dihydro-PGE1)

  • Compound Description: 13,14-dihydro-Prostaglandin E1 (13,14-dihydro-PGE1) is a synthetic analog of PGE1 with modified stability and potentially altered biological activity compared to the parent compound. []
  • Relevance: Similar to PGE1, 13,14-dihydro-PGE1 provides insights into the structure-activity relationships of prostaglandins related to D17 Prostaglandin E1, particularly regarding their anti-aggregatory effects on platelets. []

5,6-dihydro-Prostaglandin E3 (5,6-dihydro-PGE3)

  • Compound Description: 5,6-dihydro-Prostaglandin E3 (5,6-dihydro-PGE3) is a naturally occurring prostaglandin identified as a novel compound. [] While its specific biological activities are not extensively discussed in the provided abstracts, its structural similarity to other prostaglandins suggests potential roles in inflammation and platelet function. [, , , ]
  • Relevance: Although 5,6-dihydro-PGE3 belongs to the prostaglandin E3 family, its inclusion in studies investigating the anti-aggregatory potency of prostaglandins alongside D17 Prostaglandin E1 and other related compounds suggests potential similarities in their mechanisms of action and interactions with platelet function. []

Prostaglandin E3 (PGE3)

  • Compound Description: Prostaglandin E3 (PGE3) is a naturally occurring prostaglandin. [, ] Although not explicitly mentioned in the context of platelet aggregation, its close structural similarity to 5,6-dihydro-PGE3 and other prostaglandins studied for this purpose suggests a potential role in related pathways.
  • Relevance: While the provided abstracts don't directly investigate PGE3's anti-aggregatory effects, its structural similarity to D17 Prostaglandin E1 and other studied prostaglandins, particularly 5,6-dihydro-PGE3, suggests a potential for shared biological activities and relevance in understanding prostaglandin-mediated effects on platelet function. [, , ]
Overview

D17 Prostaglandin E1, also known as delta(17)-Prostaglandin E1, is a bioactive lipid compound derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound plays a significant role in various physiological processes, particularly in inflammation and cardiovascular function. D17 Prostaglandin E1 is recognized for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it a critical component in the study of cardiovascular health and inflammatory responses .

Source

D17 Prostaglandin E1 is primarily synthesized from eicosapentaenoic acid through enzymatic pathways involving cyclooxygenase enzymes. It can also be found in certain biological sources, such as leeches, where it is produced as a natural metabolite . The compound's synthesis can be achieved through both natural extraction methods and synthetic chemical processes.

Classification

D17 Prostaglandin E1 belongs to the class of prostaglandins, which are lipid compounds derived from fatty acids. It is categorized under the group of eicosanoids, which are signaling molecules that exert various physiological effects on tissues throughout the body. Prostaglandins are classified based on their structure and the specific fatty acid precursors from which they are derived.

Synthesis Analysis

Methods

The synthesis of D17 Prostaglandin E1 typically involves several key steps within the cyclooxygenase pathway:

  1. Oxidation: Eicosapentaenoic acid is oxidized to form prostaglandin G3.
  2. Reduction: Prostaglandin G3 is subsequently reduced to prostaglandin H3.
  3. Non-enzymatic Hydrolysis: The final step involves the non-enzymatic hydrolysis of prostacyclin to yield D17 Prostaglandin E1 .

Technical Details

Industrial production of D17 Prostaglandin E1 often employs bioreactors for large-scale synthesis. This process is optimized for high yield and purity, incorporating purification techniques such as chromatography and crystallization to isolate the final product .

Molecular Structure Analysis

Structure

D17 Prostaglandin E1 has a complex molecular structure characterized by multiple functional groups, including hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. The detailed structural formula includes several double bonds and a cyclopentane ring typical of prostaglandins.

Data

The molecular formula of D17 Prostaglandin E1 is C20H34O5, with a molecular weight of approximately 354.48 g/mol. The compound exhibits specific stereochemistry that is crucial for its biological activity .

Chemical Reactions Analysis

Reactions

D17 Prostaglandin E1 participates in various biochemical reactions within the body:

  • Vasodilation: It acts on vascular smooth muscle cells to induce relaxation and dilation of blood vessels.
  • Inhibition of Platelet Aggregation: The compound prevents platelets from clumping together, reducing the risk of thrombosis.

Technical Details

The reactions involving D17 Prostaglandin E1 are influenced by environmental factors such as pH and the presence of other biomolecules. For instance, its stability can be affected by interactions with other prostaglandins or inflammatory mediators .

Mechanism of Action

Process

D17 Prostaglandin E1 exerts its effects primarily through binding to specific receptors on target cells. The mechanism involves:

  • Activation of Adenylate Cyclase: This leads to increased levels of cyclic adenosine monophosphate (cAMP), which mediates various cellular responses.
  • Inhibition of Calcium Ion Influx: This action contributes to vasodilation and reduced platelet aggregation.

Data

The pharmacokinetics of D17 Prostaglandin E1 indicate a short half-life of approximately three minutes in circulation, necessitating continuous production or administration for sustained effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: D17 Prostaglandin E1 is typically a colorless to pale yellow oil.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is sensitive to light and temperature, which can lead to degradation.
  • Reactivity: It readily participates in chemical reactions typical of unsaturated fatty acids, including oxidation and esterification.

Relevant data indicate that D17 Prostaglandin E1 must be stored under controlled conditions to maintain its stability and efficacy .

Applications

D17 Prostaglandin E1 has several scientific and medical applications:

  • Cardiovascular Research: Its role as a vasodilator makes it valuable in studies related to hypertension and heart disease.
  • Inflammatory Conditions: Investigated for potential therapeutic effects in conditions like arthritis and asthma due to its anti-inflammatory properties.
  • Pharmaceutical Development: Used as a reference compound in drug formulation and development processes targeting cardiovascular diseases .
Structural and Biochemical Characterization of PGE1

Core Molecular Architecture

D17 PGE1 (7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid) shares the canonical prostaglandin framework but features a distinct unsaturation pattern. Its molecular formula is C₂₀H₃₂O₅, with a molar mass of 352.47 g/mol. The compound’s IUPAC name underscores its stereochemical specificity: the cyclopentane ring carries hydroxy groups at C-11 and C-15, while a ketone exists at C-9. The carboxylic acid terminus at C-1 enables protein binding interactions [1].

  • Stereochemical Configuration: D17 PGE1 maintains the 15S configuration essential for receptor recognition. The trans-double bond at C-13 and cis-double bond at C-5 (Δ⁵) differentiate it from other PGE isoforms [1] [5].

  • SMILES Representation:CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O [1]

  • InChI Key:OFPLGKUICBQJOS-GAFLZONLSA-N [1]

Physicochemical Properties

D17 PGE1 is lipid-soluble but incorporates polar functional groups that enable limited aqueous dispersion. Key properties include:

  • Collision Cross-Section (CCS): Predicted CCS values range from 184.1–208.6 Ų for various adducts ([M+H]⁺ CCS: 190.0 Ų), influencing its mobility in mass spectrometry-based analyses [1].
  • Metabolic Lability: The compound undergoes rapid pulmonary inactivation (>70% first-pass metabolism) via 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding inactive 15-keto metabolites [5] [7].

Receptor Binding Specificity

PGE1 signals primarily through the EP receptor family (EP1–4), with nuanced affinity differences compared to PGE2:

  • EP2/EP4 Preference: Activates Gₛ-coupled EP2/EP4 receptors, elevating intracellular cAMP. This underlies vasodilatory and antiplatelet effects [6].
  • EP1 Interaction: At higher concentrations, binds EP1 (Gq-coupled), mobilizing calcium and potentiating nociceptive signaling [3] [8].

Table 1: Comparative Structural Features of Key Prostaglandins

ProstaglandinMolecular FormulaCore Functional GroupsPrimary Receptors
PGE1C₂₀H₃₂O₅9-keto, 11α/15α-hydroxyEP1, EP2, EP3, EP4
PGE2C₂₀H₃₂O₅9-keto, 11α/15α-hydroxyEP1–4
PGF2αC₂₀H₃₄O₅9α,11α,15α-trihydroxyFP
PGI2 (Prostacyclin)C₂₀H₃₂O₆5-enol-ether, 6α-carboxylIP
TXA2C₂₀H₃₂O₅Oxane ring, 15α-hydroxyTP

Table 2: Receptor Signaling Pathways Activated by PGE1

ReceptorG-Protein CouplingDownstream PathwayPhysiological Effect
EP1Gq↑ IP₃/DAG/Ca²⁺Smooth muscle contraction
EP2Gs↑ cAMP → PKA activationVasodilation, immunosuppression
EP3Gi↓ cAMP, ↑ Ca²⁺Gastric acid inhibition
EP4Gs↑ cAMP → ERK/PI3K activationDuctal patency, anti-inflammation

Historical Synthesis and Discovery Milestones

Early Isolation and Characterization

  • 1930s: Gynecologists Kurzrok and Lieb observed uterine contractions induced by seminal fluid, hinting at bioactive lipids. Ulf von Euler later isolated the active principle in 1935, coining "prostaglandin" due to its prostate-derived origin (though seminal vesicles are the primary source) [5] [7].
  • 1960s: Sune Bergström purified PGE1 and PGF1α from sheep prostate glands, establishing their carboxylic acid structure and oxygen requirement for biosynthesis [5].

Total Synthesis Breakthroughs

  • 1969: Elias Corey accomplished the first total synthesis of PGE1 and PGF1α via a convergent strategy featuring:
  • A Diels-Alder reaction to construct the cyclopentane core.
  • Stereoselective hydroxylation at C-11/C-15.
  • Wittig olefination for ω-chain installation [5].
  • 1970s–80s: Scalable synthetic routes emerged using:
  • Corey lactone intermediates for enantiopure production.
  • Pd-catalyzed coupling to install cis-olefins in the α-chain.
  • Chemoselective protecting groups for C-15 hydroxyl [10].

Analog Development (Including D17 PGE1)

D17 PGE1 was engineered to enhance metabolic stability while preserving receptor agonism:

  • Δ¹⁷ Modification: Introduction of a double bond at C-17–C-18 altered conformational flexibility, delaying β-oxidation.
  • Stereochemical Optimization: Preservation of 15S-configuration maintained EP4 binding affinity [1] [10].

Biosynthetic Pathways: Cyclooxygenase-Dependent and Independent Mechanisms

Canonical COX-Dependent Pathway

PGE1 biosynthesis requires free arachidonic acid (AA) liberation and cyclooxygenase catalysis:

  • Phospholipase A₂ (PLA₂) Activation: Cytosolic PLA₂ hydrolyzes membrane phospholipids, releasing AA in response to Ca²⁺ influx or kinase activation.
  • Cyclooxygenase (COX) Activity:
  • COX-1: Constitutively expressed in endothelium, generates baseline PGE1 for ductal tone modulation [6] [2].
  • COX-2: Inducible during hypoxia/inflammation, amplifies PGE1 output in vascular tissues [6].
  • Catalytic Steps: COX inserts two O₂ molecules into AA, forming PGG₂, then reduces it to PGH₂.
  • Terminal Isomerization: PGE synthase (cPGES or mPGES) converts PGH₂ → PGE1 via glutathione-dependent reduction [5] [6].

Non-Canonical Pathways

  • Cytochrome P450 Epoxygenase: In renal and vascular tissues, CYP2C isoforms oxidize AA to epoxyeicosatrienoic acids (EETs), which can undergo hydrolysis to PGE1-like metabolites [6].
  • Isoprostanoid Formation: Free radical-catalyzed peroxidation of AA yields isoprostanes structurally resembling PGE1, acting as receptor agonists under oxidative stress [8].

Regulatory Feedback Loops

  • EP1-Mediated COX-2 Degradation: The EP1 receptor scaffolds E3 ubiquitin ligases, targeting COX-2 for proteasomal degradation. This limits excessive PGE1 production during inflammation resolution [3].
  • Transcriptional Control: Hypoxia-inducible factor (HIF-1α) upregulates COX-2 and PGE synthase in ductus arteriosus, sustaining patency in utero [2].

Table 3: Enzymes Catalyzing Key Steps in PGE1 Biosynthesis

EnzymeSubcellular LocationFunctionRegulators
Cytosolic PLA₂ (cPLA₂)Cytoplasm → Nuclear membraneAA release from phospholipidsCa²⁺, p38 MAPK phosphorylation
COX-1ER, nuclear envelopeConstitutive PGH₂ productionNone (housekeeping)
COX-2ER, GolgiInducible PGH₂ synthesisIL-1β, TNF-α, HIF-1α
Microsomal PGE synthaseER lumenGSH-dependent PGH₂ → PGE1 conversionGlucocorticoids, NO

Properties

CAS Number

7046-45-9

Product Name

D17 Prostaglandin E1

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

OFPLGKUICBQJOS-GAFLZONLSA-N

SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyms

17,18-dehydro-PGE1
17,18-dehydroprostaglandin E1
5,6-dihydro-PGE3
5,6-dihydroprostaglandin E3

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.